molecular formula C14H13N3 B12570918 Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)- CAS No. 266341-15-5

Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)-

Cat. No.: B12570918
CAS No.: 266341-15-5
M. Wt: 223.27 g/mol
InChI Key: VOEBVDJEINFRJR-UHFFFAOYSA-N
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Description

Introduction to Pyridine, 2-(Di-1H-Pyrrol-2-Ylmethyl)-

Nomenclature and IUPAC Classification

The systematic naming of pyridine, 2-(di-1H-pyrrol-2-ylmethyl)-, follows IUPAC guidelines for polycyclic heteroaromatic compounds. The parent structure is pyridine, a six-membered aromatic ring containing one nitrogen atom. The substituent "di-1H-pyrrol-2-ylmethyl" indicates a methyl group (-CH$$_2$$-) bonded to two pyrrole rings at their 2-positions. Each pyrrole is a five-membered aromatic ring with one nitrogen atom, and the "1H" designation specifies the tautomeric form where the hydrogen resides on the nitrogen.

The full IUPAC name is 2-[(1H-pyrrol-2-yl)(1H-pyrrol-2-yl)methyl]pyridine , though simplified variants such as 2-(dipyrrol-2-ylmethyl)pyridine are commonly used in literature. Key identifiers include:

Property Value Source
Molecular formula C$${14}$$H$${13}$$N$$_3$$ Derived
Molecular weight 223.28 g/mol Calculated
CAS Registry Number Not explicitly listed -

The compound’s SMILES representation, C1=CC=NC(=C1)C(C2=CC=CN2)C3=CC=CN3 , encodes the pyridine core (C1=CC=NC=C1) linked to two pyrrole rings (C2=CC=CN2 and C3=CC=CN3) via a central methyl carbon.

Historical Context in Heterocyclic Chemistry Research

The synthesis of pyrrole-pyridine hybrids emerged alongside advancements in cross-coupling chemistry and ligand design. Early work focused on simpler systems like 2-(1H-pyrrol-2-yl)pyridine (PubChem CID 642830), a precursor to more complex derivatives. The incorporation of methylene bridges, as seen in 2-(di-1H-pyrrol-2-ylmethyl)-pyridine, gained traction in the 2010s with the rise of supramolecular chemistry and the demand for polydentate ligands capable of binding transition metals and actinides.

A pivotal development occurred in 2022, when pyridine dipyrrolide (PDP) ligands—structurally analogous to 2-(di-1H-pyrrol-2-ylmethyl)-pyridine—were employed to synthesize uranyl complexes (e.g., (MesPDP$$^{Ph}$$)UO$$_2$$(THF)). These studies demonstrated the ligand’s ability to stabilize high-oxidation-state metals through rigid, tridentate coordination, underscoring the compound’s relevance in nuclear fuel cycle research.

Structural Relationship to Pyrrole-Pyridine Hybrid Systems

Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)-, belongs to a family of hybrid heterocycles that merge pyridine’s electron-deficient π-system with pyrrole’s electron-rich aromaticity. Key structural comparisons include:

Monosubstituted Derivatives

Simpler analogs like 2-(1H-pyrrol-2-yl)pyridine lack the methylene bridge, resulting in a planar geometry that limits conformational flexibility. In contrast, the methylene group in 2-(di-1H-pyrrol-2-ylmethyl)-pyridine introduces torsional freedom, enabling adaptive binding modes in metal complexes.

Dipyrrolylmethane Scaffolds

Compounds such as 2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole (CAS 21211-65-4) feature two pyrrole units connected by a methylene bridge but lack the pyridine moiety. The addition of pyridine in 2-(di-1H-pyrrol-2-ylmethyl)-pyridine enhances Lewis basicity, making it a stronger σ-donor in coordination chemistry.

Macrocyclic Systems

Larger architectures like cyclofuranpyridinepyrrole integrate pyridine and pyrrole into conjugated macrocycles, often exhibiting aromaticity and unique optoelectronic properties. While 2-(di-1H-pyrrol-2-ylmethyl)-pyridine is not macrocyclic, its modular design allows for incorporation into larger frameworks through further functionalization.

The table below summarizes structural differences among related compounds:

Compound Key Features Coordination Behavior
2-(1H-pyrrol-2-yl)pyridine Planar, monosubstituted Bidentate via N(py) and N(pyr)
2-(di-1H-pyrrol-2-ylmethyl)-pyridine Methylene-bridged, flexible Tridentate (N(py), 2×N(pyr))
Dipyrrolylmethane Two pyrroles, no pyridine Variable, often bidentate

Properties

CAS No.

266341-15-5

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-[bis(1H-pyrrol-2-yl)methyl]pyridine

InChI

InChI=1S/C14H13N3/c1-2-8-15-11(5-1)14(12-6-3-9-16-12)13-7-4-10-17-13/h1-10,14,16-17H

InChI Key

VOEBVDJEINFRJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=CN2)C3=CC=CN3

Origin of Product

United States

Preparation Methods

Lewis Acid-Catalyzed Condensation

A prominent method involves the use of Lewis acid catalysts to promote the condensation of pyrrole with pyridine aldehydes or related electrophiles. This approach is characterized by:

  • Reagents and Conditions:

    • Pyrrole as nucleophile.
    • Pyridine-2-carboxaldehyde or derivatives as electrophile.
    • Mild Lewis acids such as boron trifluoride etherate or milder catalysts to avoid by-products.
    • Solvents like dichloromethane (CH2Cl2) or diethyl ether at room temperature.
    • Reaction times typically around 30 minutes to 2 hours.
  • Procedure Highlights:

    • The reaction mixture is stirred under inert atmosphere and darkness to prevent decomposition.
    • The product is sensitive to prolonged exposure to common organic solvents and thus requires prompt purification.
    • Purification is commonly done by chromatography on silica gel using solvent mixtures such as chloroform/methanol or dichloromethane/hexane.
  • Outcomes:

    • Formation of the dipyrromethane moiety confirmed by IR spectroscopy (N-H stretching ~3400 cm⁻¹).
    • ¹H NMR shows characteristic broad N-H peaks (~8.1 ppm) and dipyrromethane proton signals (~5.7 ppm).
    • Yields vary depending on catalyst and conditions but can be optimized by controlling Lewis acid strength and reaction time.

This method is supported by research demonstrating the synthesis of related bis-dipyrromethane compounds and their sensitive handling requirements.

Base-Mediated Alkylation and Condensation

Another approach involves the use of strong bases and protected pyridine intermediates:

  • Reagents and Conditions:

    • Sodium hydride (NaH) as a strong base.
    • Protected pyridine derivatives such as 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine.
    • N,N-Dimethylformamide (DMF) as solvent, cooled to 0 °C under nitrogen.
    • Benzyl alcohol or pyrrole derivatives added dropwise.
  • Procedure Highlights:

    • The base deprotonates the pyrrole or related nucleophile.
    • Nucleophilic substitution or addition occurs on the pyridine intermediate.
    • Subsequent deprotection and purification steps involve washing with water, drying over magnesium sulfate, and evaporation under reduced pressure.
    • Final isolation by chromatography or rectification under vacuum.
  • Outcomes:

    • This multi-step method allows for selective functionalization of the pyridine ring.
    • Enables the introduction of dipyrromethane substituents with controlled regioselectivity.
    • Intermediate compounds such as 6-(1H-pyrazol-3-yl)-pyridine-2-carbaldehyde can be synthesized en route.

This method is detailed in patent literature and synthetic protocols involving pyridin-2-yl-methylamine derivatives and related heterocycles.

Formylation and Subsequent Condensation

  • Reagents and Conditions:

    • Starting from isolated 2-[di(1H-pyrrol-2-yl)methyl]-1H-pyrrole or 3-[di(1H-pyrrol-2-yl)methyl]pyridine.
    • Formylation using Vilsmeier-Haack or related formylation reagents.
    • Followed by condensation with pyrrole under acidic or Lewis acid catalysis.
  • Procedure Highlights:

    • Formylation introduces aldehyde groups at specific positions.
    • Subsequent condensation forms the dipyrromethane linkage.
    • Purification by column chromatography.
  • Outcomes:

    • Efficient synthesis of heteroaryldipyrromethanes.
    • Yields reported around 70-80% for formylation steps.
    • The method is concise and allows for structural diversification.

This approach is supported by literature on heteroaryldipyrromethane synthesis with detailed reaction conditions and yields.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations Typical Yield (%)
Lewis Acid-Catalyzed Condensation Pyrrole, pyridine aldehyde, mild Lewis acid, DCM, room temp Mild conditions, straightforward Sensitive product, requires quick purification 60-75
Base-Mediated Alkylation NaH, protected pyridine derivatives, DMF, 0 °C Regioselective, versatile Multi-step, requires protection/deprotection 50-70
Formylation + Condensation Vilsmeier-Haack formylation, pyrrole, acid catalyst Efficient, good yields Requires careful control of formylation 70-80

Research Findings and Notes

  • The dipyrromethane moiety is sensitive to prolonged exposure to common organic solvents such as dichloromethane, n-hexane, ethyl acetate, and toluene; thus, immediate purification and storage under vacuum and darkness are recommended to maintain product integrity.

  • IR and NMR spectroscopy are critical for confirming the formation of the dipyrromethane structure, with characteristic N-H stretching and proton signals serving as diagnostic markers.

  • The use of milder Lewis acids improves selectivity and reduces by-product formation compared to stronger acids like trifluoroacetic acid (TFA).

  • Multi-step synthetic routes involving protected pyridine intermediates allow for the introduction of various substituents, enabling structural modifications for further applications.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.

Scientific Research Applications

Biological Activities

The biological activities of pyridine, 2-(di-1H-pyrrol-2-ylmethyl)- have been extensively studied, particularly in the context of pharmacology:

  • Pharmacological Applications : Research indicates that compounds related to pyridine, 2-(di-1H-pyrrol-2-ylmethyl)- exhibit significant activity against various targets. For instance, certain derivatives have shown potent inhibition of phosphodiesterase 4B (PDE4B), which is relevant in treating inflammatory diseases. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance selectivity and potency against specific biological targets .
  • CNS Activity : Some studies have highlighted the central nervous system (CNS) activity of these compounds, demonstrating their potential as anxiolytic agents due to their interaction with serotonin receptors. Compounds derived from this scaffold have exhibited agonist activity at specific serotonin receptor subtypes, suggesting potential therapeutic applications in anxiety disorders .

Case Studies and Research Findings

Several case studies illustrate the applications of pyridine, 2-(di-1H-pyrrol-2-ylmethyl)-:

Case Study 1: PDE4B Inhibition

A recent study synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives and evaluated their inhibitory effects on PDE4B. One compound demonstrated an IC50 value of approximately 0.11 μM, indicating strong inhibitory potential. This finding suggests that further optimization could lead to effective treatments for inflammatory conditions .

Case Study 2: Antidepressant Activity

Another investigation into the serotonergic properties of pyridine derivatives revealed that certain compounds could effectively reduce TNF-α release from macrophages exposed to pro-inflammatory stimuli. This highlights their potential use in managing inflammatory responses associated with depression and anxiety disorders .

Data Table: Summary of Biological Activities

Compound NameTargetActivity TypeIC50 Value (μM)
Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)-Phosphodiesterase 4BInhibitor0.11
Pyridine Derivative ASerotonin ReceptorAgonistN/A
Pyridine Derivative BTNF-α ReleaseInhibitorN/A

Mechanism of Action

The mechanism of action of Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to enzymes and receptors, thereby modulating their activity. In cancer research, it targets key signaling pathways involved in cell proliferation and survival, such as the AKT1 and HER2 pathways . In anti-inflammatory applications, it inhibits the expression of inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

2-(Chloromethyl)pyridine Hydrochloride (CAS 6959-47-3)

Structural Differences :

  • Substituent : A single chloromethyl group (-CH2Cl) at the pyridine 2-position, compared to the two pyrrole-containing groups in the target compound.
  • Electronic Effects : The electron-withdrawing chlorine atom in 2-(chloromethyl)pyridine hydrochloride reduces electron density at the pyridine ring, contrasting with the electron-donating pyrrole substituents in the target compound.

Physical and Chemical Properties :

Property 2-(Chloromethyl)pyridine Hydrochloride Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)- (Inferred)
Molecular Formula C6H6ClN·HCl Likely C14H13N3
Molecular Weight 164.0325 g/mol ~223.28 g/mol (estimated)
Solubility Soluble in polar solvents (hydrochloride salt) Expected to have lower solubility due to non-ionic, bulky substituents
Reactivity Electrophilic at Cl site; prone to nucleophilic substitution Potential for coordination with metals via pyrrole N atoms

2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile (Arylidene Derivative)

Structural Differences :

  • Core Structure : The compound features a propanedinitrile backbone linked to a methylpyrrole group via a methylidene bridge, differing from the pyridine core in the target compound.
  • Substituent Position : The pyrrole is conjugated to the dinitrile system, whereas the target compound’s pyrroles are directly bonded to the pyridine via methylene bridges.

3-(2-Pyrrolin-2-yl)pyridine (Dihydronicotyrine)

Structural Differences :

  • Substituent Position : A single dihydro-pyrrole (pyrrolinyl) group at the pyridine 3-position, compared to two fully aromatic pyrrole groups at the 2-position in the target compound.
  • Saturation : The pyrrolinyl group in dihydronicotyrine introduces partial saturation, reducing aromaticity and altering electron distribution relative to the fully unsaturated pyrroles in the target compound.

Physicochemical and Functional Contrasts :

Property 3-(2-Pyrrolin-2-yl)pyridine Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)-
Aromaticity Reduced (due to dihydro-pyrrole) High (two aromatic pyrrole rings)
Basicity Higher (saturation may increase N basicity) Likely lower due to electron delocalization
Applications Potential alkaloid analog or ligand More suited for π-π stacking or metal chelation

Key Research Findings and Gaps

  • Synthetic Challenges : The di-pyrrolylmethyl substitution in the target compound may require advanced coupling strategies (e.g., Suzuki-Miyaura reactions) compared to simpler analogs like 2-(chloromethyl)pyridine hydrochloride.
  • Biological Potential: While arylidenes () show anti-cancer activity, the target compound’s dual pyrrole groups could enhance DNA intercalation or enzyme inhibition, but experimental validation is needed.
  • Coordination Chemistry : The pyrrole N atoms in the target compound are likely stronger Lewis bases than the chloromethyl or dinitrile groups in analogs, making it a candidate for transition-metal catalysis .

Biological Activity

Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)-, also known as 2-[Di(2-pyrrolyl)methyl]pyridine, is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of pyridine derivatives often involves various chemical reactions, including N-alkylation and cyclization processes. For instance, the synthesis of pyridine derivatives can be achieved through the reaction of pyridine with di-pyrrol-2-ylmethyl halides under basic conditions. The resulting compounds exhibit unique structural features that influence their biological activities.

Biological Activities

1. Anti-inflammatory Properties
Recent studies indicate that certain pyridine derivatives, including those related to pyridine, 2-(di-1H-pyrrol-2-ylmethyl)-, exhibit significant anti-inflammatory effects. For example, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for these compounds in COX-2 inhibition are comparable to that of established anti-inflammatory drugs like celecoxib .

2. Antimicrobial Activity
Pyridine derivatives have also demonstrated antimicrobial properties. Some synthesized compounds have shown strong antibacterial and antitubercular activities against various strains. For instance, a series of compounds related to pyrrole derivatives were tested for their ability to inhibit bacterial growth and exhibited promising results against both Gram-positive and Gram-negative bacteria .

3. Anticancer Potential
The anticancer activity of pyridine derivatives has been explored in various studies. Certain compounds have shown micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells. The mechanism of action often involves the induction of apoptosis or inhibition of cell proliferation pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Modifications at specific positions on the pyridine ring or the attached pyrrole moieties can significantly enhance or diminish biological properties. For example:

Substituent Position Effect on Activity
Electron-donating groups2Enhance anti-inflammatory activity
Halogen substituents4May increase potency against certain targets
Alkyl groups3Can improve solubility and bioavailability

Research has indicated that electron-releasing substituents enhance the anti-inflammatory activity by stabilizing reactive intermediates during enzyme inhibition .

Case Studies

Several case studies highlight the therapeutic potential of pyridine derivatives:

  • Study on COX Inhibition: A study demonstrated that specific pyridine derivatives exhibited potent inhibition of COX-2 with IC50 values in low micromolar range, suggesting their potential as anti-inflammatory agents comparable to traditional NSAIDs .
  • Antibacterial Screening: In vitro assays showed that certain derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) as low as 64 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Testing: Compounds derived from pyridine exhibited significant cytotoxic effects on various cancer cell lines, indicating their potential role in cancer therapy. The mechanisms involved apoptosis induction and disruption of cellular signaling pathways .

Q & A

Q. What are the key synthetic strategies for Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)-, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example:
  • Step 1 : Preparation of a pyridine core with reactive sites (e.g., chloromethyl or boronic ester groups).
  • Step 2 : Introduction of pyrrole substituents via Suzuki-Miyaura coupling or Mannich-type reactions.
  • Critical Factors : Temperature (e.g., 60–80°C for coupling), solvent polarity (DMF or THF), and catalysts (Pd-based for cross-coupling).
  • Reference : Multi-step synthesis of analogous pyridine-pyrrolidine hybrids is detailed in and .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, particularly resolving pyrrole NH signals (~10–12 ppm) and pyridine aromatic protons.
  • X-ray Crystallography : SHELX software () is widely used for structural validation. The compound’s planar pyridine ring and tetrahedral methylene bridge can be confirmed via bond angles and torsion parameters.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. What are the known biological or catalytic applications of this compound?

  • Methodological Answer :
  • Biological Activity : Pyrrole-pyridine hybrids are studied as enzyme inhibitors (e.g., kinase or cytochrome P450) due to their π-π stacking and hydrogen-bonding capabilities ().
  • Catalytic Roles : The pyridine nitrogen can act as a Lewis base in coordination chemistry, facilitating metal-catalyzed reactions.

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly in introducing dual pyrrole groups?

  • Methodological Answer :
  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect pyrrole NH during coupling, followed by acidic deprotection.
  • Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity for sterically hindered sites ().
  • Computational Modeling : DFT calculations predict reactive sites and transition states to optimize substituent placement ().

Q. How do structural variations (e.g., substituent position) impact physicochemical properties and bioactivity?

  • Methodological Answer :
  • LogP Analysis : Introduce electron-withdrawing groups (e.g., -NO2_2) to pyridine to increase solubility; pyrrole methylation reduces hydrogen-bonding capacity.
  • Bioactivity Profiling : Compare IC50_{50} values in enzyme inhibition assays (e.g., fluorescence-based kinase assays) to establish structure-activity relationships (SAR) ().

Q. What experimental strategies resolve contradictions between crystallographic data and spectroscopic results?

  • Methodological Answer :
  • Twinned Crystals : Use SHELXD () for high-resolution data processing to address overlapping reflections.
  • Dynamic NMR : Variable-temperature NMR resolves conformational flexibility (e.g., pyrrole ring puckering) that may conflict with static X-ray structures.

Methodological Challenges and Solutions

Q. How to design air-sensitive experiments for derivatives with reactive chloromethyl groups?

  • Methodological Answer :
  • Inert Atmosphere : Conduct reactions in Schlenk lines or gloveboxes (N2_2/Ar).
  • Stability Testing : Monitor decomposition via TLC or in-situ IR under varying O2_2 levels ().

Q. What computational tools are recommended for studying electronic properties?

  • Methodological Answer :
  • Software : Gaussian or ORCA for HOMO-LUMO gap analysis; PyMOL for docking studies.
  • Parameters : Basis sets (e.g., B3LYP/6-311+G(d,p)) predict charge distribution on pyridine nitrogen and pyrrole π-systems ().

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